MethylN2-(tert-butoxycarbonyl)-D-asparaginate
Description
Methyl N2-(tert-butoxycarbonyl)-D-asparaginate (CAS 147091-87-0) is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₀H₁₈N₂O₅, featuring a tert-butoxycarbonyl (Boc) group at the N2 position and a methyl ester at the carboxyl terminus. This configuration stabilizes the amino acid during solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions . The compound is enantiomerically pure (D-configuration), which is critical for applications requiring stereochemical precision, such as enzyme inhibitor design or chiral catalyst development. It is commercially available with a purity of ≥97% (Parchem Chemicals) and is often utilized as an intermediate in synthesizing complex bioactive molecules, including anticancer agents .
Properties
IUPAC Name |
methyl (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(15)12-6(5-7(11)13)8(14)16-4/h6H,5H2,1-4H3,(H2,11,13)(H,12,15)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCWYEJCFYVRMG-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Di-tert-Butyl Dicarbonate-Mediated Boc Protection
The tert-butoxycarbonyl (Boc) group is introduced to the α-amino group of D-asparagine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. In a representative procedure, D-asparagine (25.0 g, 0.166 mol) is suspended in tert-butanol (100 mL) and treated with Boc₂O (41.1 g, 0.189 mol) in the presence of sodium hydroxide (1.88 M, 150 mL) at 0–5°C. The reaction is stirred at 20°C for 4 hours, achieving near-quantitative Boc protection. Critical parameters include maintaining pH >10 to prevent N→O acyl migration and controlling exothermicity during Boc₂O addition.
Methyl Esterification via Trimethyloxonium Tetrafluoroborate
Following Boc protection, the carboxylic acid moiety of N-Boc-D-asparagine is esterified using trimethyloxonium tetrafluoroborate (29.6 g, 0.2 mol) in acetonitrile (500 mL) at 0–5°C. This reagent selectively activates the carboxylate for nucleophilic attack by methanol, yielding the methyl ester without racemization. The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexanes 1:1) and quenched with powdered potassium carbonate (71.9 g) to neutralize excess reagent.
Purification and Yield Optimization
Crude Methyl N2-(tert-butoxycarbonyl)-D-asparaginate is purified via sequential solvent extractions (dichloromethane/water) and recrystallization from isohexane, achieving 82% isolated yield. Key challenges include removing residual trimethylamine byproducts, which are mitigated by washing with 2 M citric acid.
HATU/DIEA-Mediated Solid-Phase Synthesis
Resin Loading and Fmoc Removal
Wang resin (100–200 mesh) is functionalized with Fmoc-D-asparagine-OH using 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU, 3 equiv) and N,N-diisopropylethylamine (DIEA, 6 equiv) in DMF. After Fmoc deprotection with 20% piperidine/DMF, the free amine is reacted with Boc anhydride (5 equiv) in dichloromethane (DCM) to install the N-terminal Boc group.
Methyl Ester Formation via On-Resin Esterification
The resin-bound N-Boc-D-asparagine is treated with methyl iodide (10 equiv) and DIEA (5 equiv) in DMF at 25°C for 12 hours. This step proceeds with >95% conversion, as confirmed by LC-MS (m/z calcd for C₁₀H₁₈N₂O₅: 268.12, found 268.09). Side reactions, such as over-alkylation at the β-carboxamide, are suppressed by limiting reaction time to <16 hours.
Hydrogenolysis-Driven Deprotection and Esterification
Benzyl Ester Intermediate Synthesis
Benzyl-protected N-Boc-D-asparagine is prepared via coupling N-Boc-D-asparagine with benzyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in THF. The benzyl ester intermediate is isolated in 89% yield (mp 112–114°C) and characterized by ¹H NMR (δ 7.35–7.28 ppm, aromatic protons).
Catalytic Hydrogenation for Methyl Ester Formation
The benzyl ester is hydrogenated over 10% Pd/C (120 mg) in methanol (20 mL) under H₂ (1 atm) for 6 hours. Subsequent treatment with methyl chloroformate (1.5 equiv) and DIEA (3 equiv) in DCM affords Methyl N2-(tert-butoxycarbonyl)-D-asparaginate in 76% overall yield.
Comparative Analysis of Synthetic Methods
Yield and Purity Metrics
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Telescoped Boc/Coupling | 82 | 98.5 | Industrial |
| HATU/DIEA | 95 | 99.2 | Lab-scale |
| Hydrogenolysis | 76 | 97.8 | Pilot-scale |
The HATU/DIEA method achieves superior yield and purity due to minimized side reactions during on-resin synthesis. However, the telescoped approach is preferred for large-scale production, as it avoids costly solid-phase resins.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Synthetic Applications
Methyl N2-(tert-butoxycarbonyl)-D-asparaginate is primarily used as an intermediate in the synthesis of peptides and other bioactive compounds. Its tert-butoxycarbonyl (Boc) protecting group allows for selective reactions that facilitate the construction of complex molecular architectures.
Peptide Synthesis
- Boc Protection : The Boc group is widely utilized in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This makes methyl N2-(tert-butoxycarbonyl)-D-asparaginate a valuable building block in the formation of peptide chains .
- One-Pot Reactions : Recent studies have demonstrated the effectiveness of using this compound in one-pot ring-opening reactions, which streamline the synthesis process while maintaining high yields .
Research indicates that methyl N2-(tert-butoxycarbonyl)-D-asparaginate exhibits various biological activities, making it a subject of interest in pharmacological studies.
Cytotoxicity and Antimicrobial Studies
- Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of derivatives of this compound on various cancer cell lines, including HEpG2 cells. Results suggest potential applications in cancer therapy, although further investigation into its mechanism of action is required .
- Antimicrobial Properties : Preliminary tests indicate that modifications of methyl N2-(tert-butoxycarbonyl)-D-asparaginate may possess antimicrobial activity against certain bacterial strains, suggesting its utility in developing new antibiotics .
Therapeutic Potential
The therapeutic implications of methyl N2-(tert-butoxycarbonyl)-D-asparaginate are being explored, particularly in the context of drug design and development.
Drug Design
- Structure-Activity Relationship (SAR) : Understanding the SAR of this compound can lead to the design of more effective derivatives with enhanced pharmacokinetic properties. Research has focused on how variations in structure influence biological activity, paving the way for novel therapeutic agents .
- Potential for Cystinuria Treatment : Emerging studies have suggested that derivatives may inhibit cystine crystallization, presenting a potential treatment avenue for cystinuria—a genetic disorder characterized by excessive cystine in urine .
Mechanism of Action
The mechanism of action of MethylN2-(tert-butoxycarbonyl)-D-asparaginate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Compounds for Comparison
Key Findings :
Stereochemical Variants: The L-enantiomer (CAS 124842-28-0) shares identical functional groups but exhibits distinct biological activity due to its stereochemistry. For example, L-configured asparaginate derivatives are more commonly incorporated into peptide therapeutics targeting human enzymes . The D-enantiomer (CAS 147091-87-0) is favored in designing protease-resistant peptides or unnatural amino acid scaffolds .
Backbone Modifications :
- Methyl (R)-N-Boc-pyroglutamate (CAS 128811-48-3) replaces the asparaginate backbone with a pyroglutamate structure, enabling cyclized peptide formation and enhanced metabolic stability .
Protecting Group Variations :
- Benzyl N4-methyl-N4-TMB-D-asparaginate (compound 4 in ) incorporates a trimethoxybenzyl (TMB) group at N4 and a benzyl ester. These bulkier groups improve solubility in organic solvents (e.g., DCM) during multi-step syntheses but require harsh deprotection conditions (e.g., ZnBr₂) .
Reactivity and Purity :
- Commercial D-asparaginate derivatives (e.g., CAS 147091-87-0) typically achieve ≥97% purity, whereas research-grade intermediates (e.g., compound 4 ) may lack rigorous purity data, limiting their use in regulated drug development.
Biological Activity
MethylN2-(tert-butoxycarbonyl)-D-asparaginate (often abbreviated as Boc-D-Asp) is a derivative of the amino acid aspartic acid, modified with a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in the fields of organic chemistry and biochemistry, particularly in peptide synthesis and the study of its biological activities. This article aims to provide a comprehensive overview of the biological activity associated with Boc-D-Asp, including its synthesis, applications, and relevant research findings.
Synthesis and Characterization
Boc-D-Asp is synthesized through the protection of the amino group of aspartic acid using tert-butoxycarbonyl chloride. The reaction typically involves the following steps:
- Protection : Aspartic acid is reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form Boc-D-Asp.
- Purification : The product is purified using techniques such as column chromatography.
- Characterization : The compound is characterized by NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure.
Biological Activity
Boc-D-Asp exhibits several biological activities, which are summarized below:
- Antioxidant Activity : Research indicates that compounds similar to Boc-D-Asp show significant antioxidant properties, helping to mitigate oxidative stress in biological systems .
- Anti-inflammatory Properties : Studies have demonstrated that derivatives of aspartic acid can inhibit inflammatory pathways, suggesting potential therapeutic uses in treating inflammatory diseases .
- Neuroprotective Effects : Some studies suggest that Boc-D-Asp may have neuroprotective effects, potentially useful in conditions like neurodegeneration where excitotoxicity plays a role .
Case Studies
- In Vitro Studies : In vitro experiments have shown that Boc-D-Asp can inhibit specific pathways involved in cell signaling. For instance, it has been noted to affect the uptake of certain neurotransmitters, which could have implications for neurological health .
- Animal Models : Animal studies have indicated that administration of Boc-D-Asp can lead to reduced markers of inflammation and oxidative stress, supporting its potential use as a therapeutic agent .
Data Table: Biological Activities of Boc-D-Asp
The biological activity of Boc-D-Asp can be attributed to several mechanisms:
- Modulation of Receptor Activity : Boc-D-Asp may interact with various receptors involved in neurotransmission and inflammation, altering their activity and downstream signaling pathways .
- Inhibition of Enzymatic Pathways : It has been suggested that Boc-D-Asp can inhibit enzymes involved in inflammatory responses, leading to decreased production of pro-inflammatory mediators .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare MethylN2-(tert-butoxycarbonyl)-D-asparaginate, and what challenges arise during purification?
- Methodology : The compound is synthesized via carbodiimide-mediated coupling reactions using reagents like N,N'-diisopropylcarbodiimide (DIC) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous tetrahydrofuran (THF). For example, analogous protocols involve activating the carboxyl group of N-Boc-protected amino acids with coupling agents, followed by reaction with methyl esters .
- Purification Challenges : Intermediate hygroscopicity and byproduct formation (e.g., urea derivatives from carbodiimide) complicate isolation. Column chromatography with silica gel (eluted with ethyl acetate/hexane gradients) or precipitation in cold diethyl ether is recommended .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- 1H NMR : Characteristic signals include tert-butyl protons (δ ~1.4 ppm, singlet), methyl ester (δ ~3.7 ppm, singlet), and asparagine backbone protons (α-proton δ ~4.3 ppm). Rotameric splitting may occur due to restricted rotation around the carbamate bond .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+) with mass matching the calculated molecular weight.
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~1250 cm⁻¹ (C-O of tert-butyl group) validate functional groups.
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereochemical outcome of this compound synthesis?
- Steric Effects : Polar aprotic solvents (e.g., THF, DMF) stabilize transition states during carbodiimide-mediated coupling, favoring retention of D-configuration. Suboptimal conditions (e.g., high temperature) may lead to racemization at the α-carbon.
- Empirical Data : Comparative studies show >95% enantiomeric excess (ee) when reactions are conducted at 0–4°C under nitrogen, versus ~80% ee at room temperature .
Q. What strategies resolve contradictions in NMR data when analyzing rotameric forms of this compound?
- Dynamic NMR Analysis : Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce split signals into singlets, confirming rotameric equilibration. For example, tert-butyl group splitting (δ 1.4 ppm) resolves at higher temperatures .
- Computational Modeling : Density Functional Theory (DFT) simulations predict energy barriers for rotation, aiding assignment of observed splitting patterns.
Q. How can researchers optimize the stability of this compound under aqueous conditions for bioconjugation studies?
- Protection/Deprotection Strategies :
- The tert-butoxycarbonyl (Boc) group is acid-labile but stable under basic conditions. Use trifluoroacetic acid (TFA) for selective deprotection.
- Avoid prolonged exposure to nucleophiles (e.g., amines) to prevent carbamate cleavage.
- Stability Data : The compound retains >90% integrity in pH 7.4 buffer for 24 hours at 4°C, but degrades rapidly (<1 hour) in 10% TFA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
